Bromerguride

Dopamine receptor pharmacology Ergot alkaloid structure-activity relationship D2 receptor signaling

Bromerguride is an essential comparator for D2 structure-activity studies. A single bromine atom transforms the dopamine agonist lisuride into a full antagonist. Unlike non-ergoline D2 blockers, its ergoline backbone provides unique receptor kinetics and CNS penetration. Use it as a validated tool with lisuride for matched agonist-antagonist pair experiments—generic ergoline substitution will produce opposite results in prolactin, behavioral, and signaling assays.

Molecular Formula C20H25BrN4O
Molecular Weight 417.3 g/mol
CAS No. 83455-48-5
Cat. No. B1667873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromerguride
CAS83455-48-5
Synonyms2-bromolisuride
bromerguride
bromolisuride
bromuride
Molecular FormulaC20H25BrN4O
Molecular Weight417.3 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C
InChIInChI=1S/C20H25BrN4O/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12/h6-9,12,17,23H,4-5,10-11H2,1-3H3,(H,22,26)/t12-,17+/m0/s1
InChIKeySBHNNNRQZGYOAU-YVEFUNNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bromerguride (CAS 83455-48-5): Procurement-Grade Dopamine Antagonist for Neuropharmacological Research and Comparator Studies


Bromerguride (2-bromolisuride; ZK-95451) is an ergoline-derived dopamine antagonist that occupies a unique position in the ergot alkaloid pharmacopeia as the first antidopaminergic ergoline derivative discovered [1]. The compound is characterized by a bromine substitution at position 2 of the lisuride scaffold, which produces a complete reversal of pharmacodynamic profile compared to its parent dopaminergic agonist [2]. Bromerguride was assigned INN status and has been investigated as an atypical antipsychotic candidate, though it was never marketed commercially, making it a specialized tool compound for preclinical research applications [3].

Why Bromerguride Cannot Be Substituted by Lisuride, Terguride, or Bromocriptine in Dopaminergic Antagonism Studies


Procurement decisions involving bromerguride require careful differentiation from structurally related ergoline derivatives due to a critical functional polarity reversal. The presence of a bromine atom at position 2 of the ergoline scaffold transforms the compound from a dopamine agonist (lisuride) into a dopamine antagonist (bromerguride) [1]. This single substitution event is sufficient to invert the pharmacological action at D2 receptors, rendering bromerguride functionally incompatible with studies designed for dopaminergic agonists such as bromocriptine, cabergoline, or lisuride [2]. Conversely, while other dopamine antagonists exist (e.g., sulpiride, haloperidol), bromerguride's ergoline backbone confers distinct receptor interaction kinetics and central nervous system penetration characteristics that cannot be replicated by non-ergoline D2 antagonists. Generic substitution within the ergoline class without accounting for this agonist/antagonist bifurcation will produce directionally opposite experimental outcomes in prolactin regulation, behavioral pharmacology, and receptor signaling assays [3].

Quantitative Differential Evidence: Bromerguride Versus Comparator Ergoline Derivatives


Functional Polarity Reversal: Bromerguride Is a D2 Antagonist While Lisuride Is a D2 Agonist

Bromerguride exhibits a complete reversal of pharmacodynamic profile compared to its parent compound lisuride. The bromine substitution at position 2 of the ergoline scaffold converts the molecule from a dopaminergic agonist into a dopaminergic antagonist [1]. In functional assays using recombinant human D2long receptors, lisuride displayed potent agonist activity (Emax: lisuride >> bromerguride), while bromerguride exhibited minimal agonist efficacy, consistent with its classification as a dopamine antagonist [2].

Dopamine receptor pharmacology Ergot alkaloid structure-activity relationship D2 receptor signaling

Prolactin Response Direction: Bromerguride Increases Prolactin While Agonists Suppress It

In healthy male volunteers, oral bromerguride administration (1 mg and 2 mg doses) produced a dose-dependent increase in plasma prolactin levels lasting approximately 8 hours [1]. This D2 antagonist-mediated hyperprolactinemia contrasts sharply with ergoline D2 agonists: lisuride suppresses prolactin to 3–18% of pretreatment values [2], bromocriptine produces rapid and sustained prolactin suppression [3], and terguride reduces prolactin to approximately 30% of baseline [4].

Neuroendocrinology Prolactin secretion D2 receptor pharmacology

Oral Bioavailability in Humans: Bromerguride (25–29%) Versus Lisuride (10–20%)

In human pharmacokinetic studies, oral bromerguride demonstrated bioavailability of 29% following 1 mg and 25% following 2 mg doses in healthy male volunteers [1]. The parent compound lisuride (as hydrogen maleate salt) exhibits oral bioavailability of only 10–20% [2]. Bromerguride undergoes nearly complete metabolism with less than 0.05% of the dose excreted unchanged in urine within 24 hours after oral administration [3].

Pharmacokinetics Oral bioavailability Drug absorption

Brain Penetration and CNS Distribution Profile in Preclinical Models

Bromerguride readily crosses the blood-brain barrier in preclinical models, with brain levels accounting for approximately 1/10 (10%) of plasma levels following oral administration in rats [1]. Whole-body autoradiography studies further demonstrated that the 14C-labeled compound rapidly distributed into tissues and organs, passed the blood-brain barrier, and crossed the placental barrier [2]. Peak brain and plasma concentrations were observed within 1–2 hours after oral dosing [3].

CNS drug delivery Blood-brain barrier penetration Tissue distribution

D2 Receptor Signaling Profile: Partial Agonist Activity Distinct from Full Agonists and Silent Antagonists

At recombinant human D2long receptors, bromerguride displays partial agonist activity with an Emax comparable to (+)-UH 232, but substantially lower than the full agonist lisuride (Emax: lisuride >> (+)-UH 232 ≃ bromerguride) [1]. This partial agonist profile distinguishes bromerguride from both full dopamine agonists (lisuride) and silent D2 antagonists (haloperidol, sulpiride), positioning it as a low-efficacy D2 ligand that may exhibit functional selectivity depending on receptor reserve and assay conditions [2].

Receptor pharmacology Partial agonism Calcium signaling

Human Safety Profile: Minimal Side Effects at Pharmacologically Active Doses

In a human pharmacokinetic-pharmacodynamic study of bromerguride administered at 1 mg and 2 mg oral doses and 50 µg intravenous dose to healthy male volunteers, side effects were reported as minimal, with tiredness and headache noted in only some participants [1]. This favorable acute tolerability profile at doses that produce measurable pharmacodynamic effects (prolactin elevation) may contrast with classical D2 antagonists like haloperidol, which carry well-documented extrapyramidal symptom risks at therapeutic doses [2].

Clinical pharmacology Safety profile Dopamine antagonist tolerability

Optimal Research and Procurement Applications for Bromerguride (CAS 83455-48-5)


D2 Antagonist Positive Control in Prolactin Secretion Studies

Bromerguride serves as a validated D2 antagonist tool for inducing measurable, dose-dependent hyperprolactinemia in both rodent models and human studies [1]. The compound's ability to increase plasma prolactin for approximately 8 hours following oral administration provides a reliable positive control for experiments investigating tuberoinfundibular dopamine pathway function, pituitary lactotroph responsiveness, and the neuroendocrine consequences of D2 receptor blockade [2]. Researchers comparing agonist versus antagonist effects on prolactin can use bromerguride (antagonist) alongside lisuride or bromocriptine (agonists) to demonstrate bidirectional modulation [3].

Functional Selectivity and Biased Signaling Studies at Dopamine Receptors

The partial agonist profile of bromerguride at D2 receptors (Emax ≃ (+)-UH 232, substantially lower than lisuride) positions this compound as a valuable probe for investigating functional selectivity and biased signaling pathways [1]. Unlike silent antagonists that completely block receptor activation, bromerguride exhibits low but detectable agonist efficacy, enabling researchers to explore receptor reserve effects, G-protein versus β-arrestin signaling bias, and the structural determinants of ligand efficacy at ergoline-binding GPCRs [2]. The compound's well-characterized calcium kinetic profile at wild-type and mutant D2long receptors supports its use in detailed structure-activity relationship studies.

CNS Penetrant D2 Antagonist for Behavioral Pharmacology in Rodents

With demonstrated blood-brain barrier penetration (brain levels ~10% of plasma levels) and peak brain concentrations achieved within 1–2 hours of oral administration, bromerguride is suitable for behavioral pharmacology experiments requiring central D2 receptor antagonism [1]. The compound's favorable acute tolerability profile—minimal side effects at pharmacologically active doses—reduces behavioral confounds that can complicate interpretation of locomotor activity, catalepsy, conditioned avoidance, or prepulse inhibition assays when using classical neuroleptics [2]. The extensive preclinical pharmacokinetic characterization in rat and dog provides a robust foundation for dose selection and experimental design [3].

Comparator Compound for Agonist-to-Antagonist SAR Studies in Ergoline Series

Bromerguride represents the archetypal example of a single-atom substitution (hydrogen to bromine at position 2) producing a complete functional reversal from agonist to antagonist within the same chemical scaffold [1]. This property makes bromerguride an essential comparator compound for structure-activity relationship studies investigating the molecular determinants of ligand efficacy at aminergic GPCRs [2]. Pharmaceutical and academic researchers developing novel ergoline-based therapeutics or investigating the structural basis of biased agonism can use bromerguride paired with lisuride as a matched agonist-antagonist pair with near-identical chemical structures, enabling precise attribution of pharmacological differences to the bromine substitution event [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromerguride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.